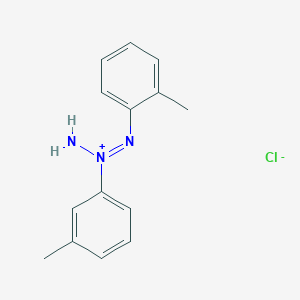

4-((m-Tolyl)azo)-m-toluidinium chloride

Beschreibung

4-((m-Tolyl)azo)-m-Toluidiniumchlorid ist eine organische Verbindung, die zur Klasse der Azoverbindungen gehört. Azoverbindungen zeichnen sich durch das Vorhandensein einer Stickstoff-Stickstoff-Doppelbindung (N=N) aus und werden in verschiedenen Industrien, insbesondere bei der Herstellung von Farbstoffen und Pigmenten, eingesetzt. Die Verbindung 4-((m-Tolyl)azo)-m-Toluidiniumchlorid ist bekannt für ihre leuchtende Farbe und wird häufig in der wissenschaftlichen Forschung und in industriellen Anwendungen eingesetzt.

Eigenschaften

CAS-Nummer |

4335-70-0 |

|---|---|

Molekularformel |

C14H16ClN3 |

Molekulargewicht |

261.75 g/mol |

IUPAC-Name |

amino-(3-methylphenyl)-(2-methylphenyl)iminoazanium;chloride |

InChI |

InChI=1S/C14H16N3.ClH/c1-11-6-5-8-13(10-11)17(15)16-14-9-4-3-7-12(14)2;/h3-10H,1-2H3,(H2,15,16);1H/q+1;/p-1 |

InChI-Schlüssel |

JLPOYEAHVASJNC-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=CC=C1)[N+](=NC2=CC=CC=C2C)N.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-((m-Tolyl)azo)-m-Toluidiniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

Reduktion: Die Reduktion der Azogruppe (N=N) kann zur Bildung von Aminen führen.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumdithionit (Na2S2O4) und Zinkstaub unter sauren Bedingungen werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.

Wichtigste gebildete Produkte

Oxidation: Die Oxidation kann zur Bildung von Nitroverbindungen oder Chinonen führen.

Reduktion: Die Reduktion führt typischerweise zur Bildung von m-Toluidin-Derivaten.

Substitution: Substitutionsreaktionen können verschiedene halogenierte oder nitrierte Derivate der ursprünglichen Verbindung ergeben.

Analyse Chemischer Reaktionen

Types of Reactions

4-((m-Tolyl)azo)-m-toluidinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.

Reduction: Reduction typically results in the formation of m-toluidine derivatives.

Substitution: Substitution reactions can yield various halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-((m-Tolyl)azo)-m-Toluidiniumchlorid beinhaltet in erster Linie seine Wechselwirkung mit molekularen Zielstrukturen über die Azogruppe (N=N). Die Verbindung kann photochemische Reaktionen eingehen, die zur Bildung reaktiver Zwischenprodukte führen, die mit biologischen Molekülen interagieren. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen führen, wodurch die Verbindung in verschiedenen Anwendungen nützlich wird.

Wirkmechanismus

The mechanism of action of 4-((m-Tolyl)azo)-m-toluidinium chloride primarily involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-((p-Tolyl)azo)-p-Toluidiniumchlorid

- 4-((o-Tolyl)azo)-o-Toluidiniumchlorid

- 4-((m-Tolyl)azo)-p-Toluidiniumchlorid

Einzigartigkeit

4-((m-Tolyl)azo)-m-Toluidiniumchlorid ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die seine chemische Reaktivität und Anwendungen beeinflusst. Die Position der Methylgruppen (m-Tolyl) beeinflusst die elektronischen Eigenschaften und die sterische Hinderung der Verbindung, wodurch sie sich von ihren Isomeren unterscheidet.

Biologische Aktivität

4-((m-Tolyl)azo)-m-toluidinium chloride is an azo compound characterized by its unique structure, which includes an azo group (R-N=N-R') with both substituents being m-tolyl groups. This compound has garnered interest in various fields, particularly in biological research due to its potential bioactive properties. The molecular formula for this compound is C13H14ClN3, with a molecular weight of approximately 261.75 g/mol.

The synthesis of this compound typically involves the coupling of m-toluidine with an appropriate diazonium salt derived from m-tolylamine. The reaction conditions are crucial to ensure high yields and purity of the final product.

Biological Activity Overview

Research indicates that azo compounds, including this compound, exhibit a range of biological activities. These activities can be attributed to the azo group, which can undergo reduction in biological systems to form amines that may interact with various biological targets.

Key Biological Activities

- Antimicrobial Activity : Some studies have reported that azo compounds can exhibit antibacterial properties against various strains of bacteria.

- Antioxidant Properties : Azo compounds may also possess antioxidant activities, helping to neutralize free radicals in biological systems.

- Cytotoxic Effects : Certain azo derivatives have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various azo compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

-

Cytotoxicity Assessment :

- In vitro tests conducted on cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

-

Antioxidant Activity :

- Research assessing the antioxidant capacity of various azo compounds found that this compound displayed significant radical scavenging activity, which could be beneficial in mitigating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-((p-Tolyl)azo)-p-toluidinium chloride | Azo compound | Similar structure but with para-substituents |

| 4-(m-Tolylazo)-o-toluidine | Azo compound | Different positional isomer affecting dye properties |

| 4-((p-Nitrophenyl)azo)-aniline | Azo compound | Contains a nitro group potentially enhancing biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.